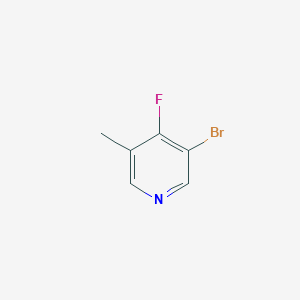

3-Bromo-4-fluoro-5-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

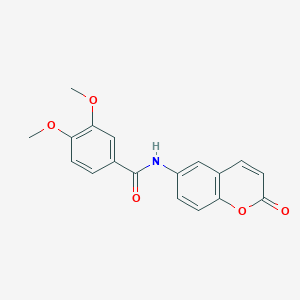

3-Bromo-4-fluoro-5-methylpyridine is a chemical compound with the CAS number 1211517-76-8 . It is used in various chemical reactions and has been identified in the synthesis of potent p38α mitogen-activated protein kinase inhibitors .

Synthesis Analysis

The synthesis of this compound involves several steps. One method starts with 2-fluoro-4-methylpyridine and involves a series of reactions to yield the final product . Another method involves the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester .Molecular Structure Analysis

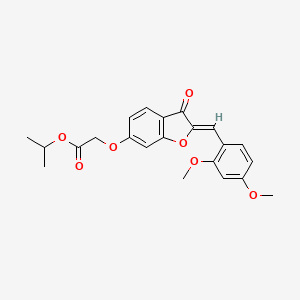

The molecular structure of this compound consists of a pyridine ring with bromo, fluoro, and methyl substituents. The InChI code for this compound is 1S/C6H5BrFN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 .Chemical Reactions Analysis

This compound participates in various chemical reactions. For instance, it has been used as a building block in the preparation of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides for use as potent phosphodiesterase type 4 (PDE4) inhibitors .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature. It has a molecular weight of 190.01 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.Aplicaciones Científicas De Investigación

Halogen-rich Intermediate for Synthesis

Research on halogen-rich pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, demonstrates their value as potential building blocks in medicinal chemistry. These compounds are used for synthesizing a variety of pentasubstituted pyridines, showcasing their importance in chemical manipulations and research applications (Wu et al., 2022).

Chemoselective Amination

Chemoselective functionalization of halogen-rich pyridines, like 5-bromo-2-chloro-3-fluoropyridine, has been explored. This involves catalytic amination and selective substitution under different conditions, highlighting its utility in creating specific chemical structures (Stroup et al., 2007).

N-oxide Interactions and Aminations

Studies on N-oxides of bromo and fluoro pyridines reveal insights into their reactions under various conditions, leading to the formation of amino compounds. This research contributes to understanding the mechanisms involved in pyridine aminations (Martens & Hertog, 2010).

Synthesis of Cognitive Enhancers

Research into the synthesis of compounds like 10,10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone demonstrates the role of fluoro-methylpyridines in creating cognitive enhancer drug candidates. This underscores their importance in pharmaceutical research (Pesti et al., 2000).

Versatile Synthesis in Organic Chemistry

Research on the versatile synthesis of disubstituted fluoropyridines and pyridones, utilizing bromo and fluoro pyridylboronic acids, shows the adaptability of these compounds in organic synthesis. This research expands the potential applications of these chemicals in various synthetic pathways (Sutherland & Gallagher, 2003).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that brominated and fluorinated pyridines are often used in the synthesis of various bioactive compounds . They can interact with a variety of biological targets depending on the specific compound they are incorporated into .

Mode of Action

It’s known that this compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound can act as an organoboron reagent, which is transferred from boron to palladium in a process called transmetalation .

Biochemical Pathways

It’s known that the compound can be used in the synthesis of various bioactive compounds , which can affect a variety of biochemical pathways depending on their specific structures and targets.

Pharmacokinetics

It’s known that the compound’s properties can be influenced by its incorporation into various bioactive compounds .

Result of Action

It’s known that the compound can be used in the synthesis of various bioactive compounds , which can have a variety of effects depending on their specific structures and targets.

Action Environment

It’s known that the compound should be stored in an inert atmosphere at room temperature . Additionally, safety data sheets suggest that dust formation should be avoided and that the compound should be used only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

3-bromo-4-fluoro-5-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVMAMKIOZSIGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211536-44-5 |

Source

|

| Record name | 3-bromo-4-fluoro-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2801103.png)

![2-Chloro-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B2801106.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2801107.png)

![3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2801110.png)

methyl}quinolin-8-ol](/img/structure/B2801111.png)

![3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B2801113.png)

![Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2801114.png)

![7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2801121.png)